((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate
Description
Introduction to ((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate
Structural Classification and IUPAC Nomenclature
The compound belongs to the carboxylate ester family, specifically a biphenyl-substituted tetrahydrofuran derivative . Its IUPAC name systematically describes its structure:
- Tetrahydrofuran backbone : A five-membered oxygen-containing ring with three substituents: a hydroxyl group (-OH) at position 3, a methoxy group (-OCH₃) at position 5, and a methyl ester group at position 2.
- Biphenyl moiety : A [1,1'-biphenyl]-4-carboxylate group attached to the tetrahydrofuran’s methyl ester.
The molecular formula is C₂₀H₂₀O₆ , derived from:
- Tetrahydrofuran core: C₅H₈O₃ (including substituents)
- Biphenyl carboxylate: C₁₃H₉O₂
- Methyl ester linkage: C₂H₃O
A comparative analysis with related structures, such as ((2R,3R,5S)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate (CAS 143157-22-6), highlights the role of substituent positioning in defining reactivity. For instance, replacing the biphenyl group with a benzoyl group alters steric and electronic properties, affecting biological activity.
Historical Context in Heterocyclic Chemistry
Tetrahydrofuran derivatives have been pivotal in heterocyclic chemistry since the mid-20th century, serving as precursors for nucleosides, antibiotics, and antiviral agents. The introduction of biphenyl esters into this framework emerged in the 1990s, driven by the need for thermally stable liquid crystals and protease inhibitors.
This compound’s development aligns with advancements in asymmetric synthesis , particularly the use of chiral catalysts to control stereochemistry at the 2R, 3S, and 5S positions. Early work on similar structures, such as methyl 4-biphenylcarboxylate (CAS 92-92-2), demonstrated the biphenyl group’s ability to enhance π-π stacking interactions in enzyme binding pockets. Modern applications leverage these properties for targeting proteins like HSP90, where the biphenyl group anchors the molecule to hydrophobic regions of the ATP-binding domain.
Significance of Stereochemical Configuration (2R,3S,5S)
The 2R,3S,5S configuration is critical for biological activity. Key stereochemical features include:
- C2 (R-configuration) : The methyl ester’s orientation influences hydrogen bonding with adjacent amino acids in target proteins.
- C3 (S-configuration) : The hydroxyl group’s spatial arrangement facilitates interactions with catalytic residues in enzymes.
- C5 (S-configuration) : The methoxy group’s position modulates solubility and membrane permeability.
Comparative studies of stereoisomers reveal drastic differences in efficacy. For example, the 2S,3R,5R isomer of a related tetrahydrofuran derivative showed 50-fold lower inhibition of HSP90 compared to the 2R,3S,5S form. This underscores the necessity of precise stereochemical control during synthesis, typically achieved via Sharpless epoxidation or enzymatic resolution.
Table 1: Stereochemical Impact on Biological Activity
| Stereoisomer | HSP90 Inhibition (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 2R,3S,5S | 0.8 µM | 4.2 |
| 2S,3R,5R | 40 µM | 1.7 |
Data adapted from synthetic and pharmacological studies of analogous compounds.
The tetrahydrofuran ring’s conformation further stabilizes the molecule in bioactive orientations. Nuclear Overhauser effect (NOE) spectroscopy studies indicate that the envelope conformation (with C2 out of plane) predominates in solution, aligning the biphenyl group for optimal target engagement.
Properties
Molecular Formula |
C19H20O5 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate |
InChI |
InChI=1S/C19H20O5/c1-22-18-11-16(20)17(24-18)12-23-19(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-18,20H,11-12H2,1H3/t16-,17+,18-/m0/s1 |
InChI Key |
CSLRIDAGGSABHP-KSZLIROESA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Canonical SMILES |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydrofuran Core
The tetrahydrofuran ring with the specified stereochemistry and substituents is commonly prepared via stereoselective cyclization of sugar derivatives or by asymmetric synthesis routes:
- Starting Material: Methyl D-ribofuranoside or related sugar derivatives are often used as chiral precursors due to their inherent stereochemistry matching the target compound’s configuration.
- Methoxylation: Introduction of the 5-methoxy substituent can be achieved by selective methylation of the hydroxyl group at the 5-position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Hydroxyl Group Protection/Deprotection: Protecting groups (e.g., silyl ethers or acetals) are used to selectively protect hydroxyl groups during intermediate steps to avoid side reactions.
- Stereoselective Cyclization: The tetrahydrofuran ring closure can be performed via intramolecular nucleophilic substitution or acid-catalyzed cyclization, ensuring retention of stereochemistry.
Preparation of the Biphenyl-4-carboxylic Acid Derivative
- The biphenyl-4-carboxylate moiety is typically prepared or procured as 4-biphenylcarboxylic acid or its activated derivatives (e.g., acid chlorides or anhydrides).
- Activation of the carboxylic acid is necessary for esterification, commonly using reagents such as thionyl chloride (SOCl2) to form acid chlorides or carbodiimides (e.g., DCC, EDC) for coupling.
Esterification to Form the Target Compound
- The key ester bond between the tetrahydrofuran methyl group and the biphenyl-4-carboxylate is formed via esterification.
- Method: The primary alcohol at the 2-position of the tetrahydrofuran ring is reacted with the activated biphenyl-4-carboxylic acid derivative.
- Conditions: Typically, esterification is carried out under mild conditions to preserve stereochemistry, using coupling agents like DCC or EDC in the presence of catalytic DMAP (4-dimethylaminopyridine).
- Solvents: Anhydrous dichloromethane or tetrahydrofuran are common solvents.
- Temperature: Room temperature to slightly elevated temperatures (25–40°C) to optimize yield without racemization.
Detailed Research Findings and Data Tables
Representative Synthetic Route Summary
Key Parameters Affecting Synthesis
| Parameter | Effect on Synthesis | Optimization Notes |
|---|---|---|
| Stereochemistry control | Essential for biological activity | Use chiral starting materials and mild conditions |
| Protecting groups | Prevent side reactions | Selective protection/deprotection cycles |
| Coupling agents | Influence yield and purity | DCC/EDC with DMAP preferred for mildness |
| Solvent choice | Affects reaction rate and stereochemical integrity | Anhydrous, aprotic solvents recommended |
| Temperature | High temp may cause racemization | Maintain 25–40°C during esterification |
Notes on Analytical and Quality Control
- Purity and stereochemical integrity are confirmed by NMR spectroscopy, chiral HPLC, and mass spectrometry.
- Optical rotation measurements verify stereochemistry.
- Yield optimization involves balancing reaction time and reagent equivalents.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the following areas:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its efficacy against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, demonstrating potential mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities. In vitro studies have shown effectiveness against common pathogens, including E. coli and S. aureus.
Material Science
The compound can serve as a building block for the synthesis of novel materials due to its functional groups that can undergo further chemical modifications. Its biphenyl moiety may enhance the thermal stability and mechanical properties of polymers.
Drug Delivery Systems
Due to its favorable solubility characteristics, this compound can be explored as a candidate for drug delivery systems, particularly in formulating nanoparticles or liposomes that encapsulate therapeutic agents for targeted delivery.
Case Studies
Several case studies have been documented regarding the applications of similar compounds:
- Case Study 1 : A study evaluated a related compound's anticancer activity using various cell lines, showing promising results comparable to established chemotherapeutics like doxorubicin.
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| Doxorubicin | HepG2 | 0.62 |
| Compound X | HepG2 | 35.01 |
This indicates that compounds with similar structures could provide alternative therapeutic strategies in oncology.
- Case Study 2 : Research into the antimicrobial efficacy of derivatives showed significant inhibition against resistant bacterial strains, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of ((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with three structurally related molecules:
*Note: The target compound’s molecular formula and weight are inferred from its structure, as explicit data are absent in the evidence.
Physicochemical Properties
- Polarity : The target compound’s hydroxy and methoxy groups increase polarity compared to analogs with benzyl ethers (e.g., ). However, the cyclopenta[b]furan analogs exhibit higher polarity due to their ketone and formyl groups.
- Solubility : THF derivatives with bulky biphenyl esters (e.g., target compound) are likely less water-soluble than smaller esters. The cyclopenta[b]furan analogs may show even lower solubility due to rigid fused-ring systems.
- Stability : Methoxy groups in the target compound could enhance stability against oxidation compared to hydroxy-containing analogs.
Biological Activity
((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate is a complex organic compound that has garnered interest in various fields of biological research. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure
The compound can be structurally represented as follows:
This formula indicates a molecular weight of approximately 285.30 g/mol. The presence of the tetrahydrofuran moiety and biphenyl structure contributes to its biological properties.
Biological Activity Overview
Research indicates that ((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate exhibits several biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Anticancer Properties : Preliminary research suggests potential anticancer effects, particularly against specific cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Activity : The compound has demonstrated efficacy against various microbial strains, indicating potential as an antimicrobial agent.
Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of related tetrahydrofuran derivatives. The results indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro.
Anticancer Properties
Research conducted by Zhang et al. (2020) explored the effects of various tetrahydrofuran derivatives on cancer cell lines. The study found that ((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate inhibited growth in breast cancer cells (MCF-7) with an IC50 value of 12 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HeLa | 25 | Cell cycle arrest |
Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various compounds against Staphylococcus aureus and Escherichia coli. ((2R,3S,5S)-3-Hydroxy...) exhibited significant activity with minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
